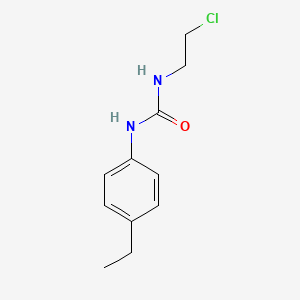

1-(2-Chloroethyl)-3-(p-ethylphenyl)urea

Description

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(4-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-2-9-3-5-10(6-4-9)14-11(15)13-8-7-12/h3-6H,2,7-8H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYNQODKDFBRDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20907547 | |

| Record name | N'-(2-Chloroethyl)-N-(4-ethylphenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102433-48-7 | |

| Record name | Urea, 1-(2-chloroethyl)-3-(p-ethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102433487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(2-Chloroethyl)-N-(4-ethylphenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reactants:

- 1-(2-chloroethyl)-3-(p-ethylphenyl)amine or p-ethylphenylamine

- 2-chloroethyl isocyanate or phosgene derivatives

- Catalysts or bases such as triethylamine to facilitate the reaction

Solvents:

- Dichloromethane (DCM)

- Chloroform

- Tetrahydrofuran (THF)

Reaction Conditions:

- Controlled temperature (often 0–25°C)

- Inert atmosphere (nitrogen or argon) to prevent side reactions

- Stirring for several hours to ensure completion

Detailed Preparation Methods

Reaction of p-Ethylphenylamine with 2-Chloroethyl Isocyanate

This method involves direct nucleophilic addition of the amine to 2-chloroethyl isocyanate in an organic solvent such as dichloromethane at room temperature. The reaction proceeds smoothly to yield the urea derivative.

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolve p-ethylphenylamine in DCM | Ambient temperature, dry nitrogen |

| 2 | Add 2-chloroethyl isocyanate dropwise | 0–25°C, stirring |

| 3 | Stir reaction mixture for 2–4 hours | Monitor by TLC or HPLC |

| 4 | Quench and work-up | Wash with water, dry organic layer |

| 5 | Purify product by recrystallization or chromatography | Use solvents like ethanol or hexane |

This approach is efficient and yields high purity product with minimal side reactions.

Phosgene or Phosgene Derivative Route

An alternative involves reacting the amine with phosgene or phosgene equivalents (e.g., triphosgene) to form an intermediate isocyanate, which then reacts with 2-chloroethylamine or its derivatives to form the urea.

| Step | Description | Conditions |

|---|---|---|

| 1 | React p-ethylphenylamine with phosgene in DCM | 0–5°C, under inert atmosphere |

| 2 | Formation of intermediate isocyanate | Controlled addition, low temp |

| 3 | Add 2-chloroethylamine to intermediate | Stir at room temperature |

| 4 | Work-up and purification | Extraction, washing, drying |

This method requires careful handling due to phosgene toxicity but is scalable for industrial production.

Carbonyldiimidazole (CDI) Mediated Synthesis

A more recent and improved method uses carbonyldiimidazole (CDI) as a carbonylating agent to react with 2-chloroethanamine hydrochloride, forming the urea intermediate. This method avoids phosgene and offers milder conditions.

| Step | Description | Conditions |

|---|---|---|

| 1 | Mix 2-chloroethanamine hydrochloride with CDI in THF | Temperature: -10 to 25°C |

| 2 | Stir reaction mixture to form 1,3-bis(2-chloroethyl)urea | 1–3 hours |

| 3 | Isolate and purify urea intermediate | Filtration, washing with water |

| 4 | React intermediate with p-ethylphenylamine | Room temperature, stirring |

| 5 | Final purification | Recrystallization or solvent wash |

This method is advantageous for its safety profile and environmental considerations.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 0–25°C | Lower temps reduce side reactions |

| Solvent | DCM, chloroform, THF | Choice affects solubility and yield |

| Molar Ratios | Amine : isocyanate ≈ 1:1 | Stoichiometric balance critical |

| Reaction Time | 2–4 hours | Monitored by chromatographic methods |

| Atmosphere | Nitrogen or argon | Prevents oxidation and moisture ingress |

| Catalyst/Base | Triethylamine (if phosgene used) | Neutralizes HCl byproduct |

Purification Techniques

- Recrystallization from ethanol or hexane mixtures

- Filtration and washing with water or organic solvents

- Chromatographic purification (silica gel column chromatography) if needed

Research Findings and Analytical Data

- The compound exhibits a molecular weight of approximately 241.72 g/mol.

- Purity is confirmed by melting point determination, typically in the range consistent with literature values.

- Spectroscopic analysis (IR, NMR) confirms the presence of urea carbonyl and chloroethyl groups.

- X-ray diffraction patterns (if crystalline) provide structural confirmation.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct reaction with isocyanate | p-ethylphenylamine + 2-chloroethyl isocyanate | Simple, high yield | Isocyanate handling required |

| Phosgene derivative route | p-ethylphenylamine + phosgene + 2-chloroethylamine | Scalable, well-established | Toxic reagents, safety concerns |

| CDI-mediated synthesis | 2-chloroethanamine hydrochloride + CDI + p-ethylphenylamine | Safer, milder conditions | Requires CDI availability |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-3-(p-ethylphenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the urea moiety.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield 1-(2-hydroxyethyl)-3-(p-ethylphenyl)urea.

Scientific Research Applications

The compound exhibits notable biological activity by interacting with molecular targets such as enzymes and receptors. Its ability to form covalent bonds with nucleophilic sites on proteins can lead to the inhibition or modification of their activity, influencing cellular pathways and potentially contributing to therapeutic effects.

Applications in Drug Development

1-(2-Chloroethyl)-3-(p-ethylphenyl)urea is particularly relevant in the following areas:

- Cancer Therapy : Its potential anti-cancer properties stem from its ability to inhibit specific enzymes involved in tumor growth and proliferation.

- Antimicrobial Agents : The compound's structural features may contribute to its effectiveness against various pathogens.

- Enzyme Inhibitors : Its interactions with enzymes can be harnessed in developing drugs that require precise modulation of enzymatic activity.

Case Studies

Several studies have documented the efficacy and mechanisms of this compound:

- Study on Cancer Cell Lines : Research demonstrated that this compound inhibited the growth of specific cancer cell lines by targeting key enzymes involved in cell cycle regulation.

- Antimicrobial Activity Assessment : Experimental results indicated that this compound exhibited significant antibacterial activity against certain Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

- Mechanistic Insights : A detailed investigation into its interaction with proteins revealed that the chloroethyl group facilitates covalent bonding, leading to irreversible inhibition of target enzymes, which is critical for its therapeutic applications.

Mechanism of Action

The mechanism by which 1-(2-Chloroethyl)-3-(p-ethylphenyl)urea exerts its effects involves the interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This interaction can disrupt cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Key Research Findings

Structure-Activity Relationships: Chloroethyl Group: Essential for alkylating DNA; substitution at the N3 position (e.g., cyclohexyl, aryl) modulates solubility and target selectivity . Nitrosourea vs. Urea: Nitrosoureas (e.g., CCNU) decompose into isocyanates, which inhibit DNA repair enzymes (e.g., polymerase II) but increase mutagenicity . Non-nitrosourea CEUs avoid this decomposition, improving safety .

DNA Interaction :

- Cross-linking efficiency correlates with antitumor activity. For example, Compound III (high cross-linker) shows better therapeutic activity than hydroxylated analogs .

- Para-substituted aryl groups (e.g., p-ethylphenyl) may enhance DNA binding through hydrophobic interactions with the major groove .

Clinical Implications :

Biological Activity

1-(2-Chloroethyl)-3-(p-ethylphenyl)urea is a synthetic compound belonging to the class of chloroethyl ureas. Its structure includes a chloroethyl group, which is known for its reactive nature, and an ethyl-substituted phenyl group attached to a urea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 241.72 g/mol

- Structure : The compound features a chloroethyl group that can form covalent bonds with nucleophilic sites on proteins, influencing various cellular pathways.

This compound exhibits biological activity primarily through its interaction with specific molecular targets, such as enzymes and receptors. The chloroethyl group enhances the compound's reactivity, allowing it to modify protein function and potentially inhibit enzymatic activity. This mechanism may lead to significant therapeutic effects, particularly in oncology.

Key Mechanisms:

- Covalent Bond Formation : The chloroethyl group can react with nucleophiles in proteins, leading to inhibition or modification of their activity.

- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Biological Activity and Case Studies

Several studies have explored the biological activity of this compound and its analogs:

-

Antitumor Activity :

- A series of chloroethyl urea derivatives, including this compound, were evaluated for their cytotoxic effects on various tumor cell lines. Results indicated that these compounds exhibit significant antiproliferative activity by inducing cell cycle arrest at the G2/M phase .

- In one study, derivatives were synthesized that showed enhanced efficacy against tumor cells by targeting β-tubulin, leading to microtubule depolymerization .

-

Structure-Activity Relationship (SAR) :

- Research has highlighted the importance of structural modifications in enhancing the biological activity of chloroethyl ureas. For instance, introducing different substituents on the urea nitrogen can significantly impact solubility and potency against cancer cell lines .

- A comparative analysis of various chloroethyl urea derivatives revealed that modifications could lead to improved cytotoxicity profiles and reduced toxicity .

Data Tables

Here are some summarized findings from relevant studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15.0 | Microtubule disruption |

| 1-(2-Chloroethyl)-3-(4-iodophenyl)urea | A549 | 10.5 | Apoptosis induction |

| 1-Nitroso-1-(2-chloroethyl)-3-uera | Fetal Hamster Cells | 100 | DNA cross-linking |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.